molecular formula C21H18FN3OS B11270309 2-(4-Ethoxyphenyl)-4-[(3-fluorobenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine

2-(4-Ethoxyphenyl)-4-[(3-fluorobenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine

Cat. No.: B11270309
M. Wt: 379.5 g/mol
InChI Key: ZUUSZGZODABULZ-UHFFFAOYSA-N
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Description

2-(4-ETHOXYPHENYL)-4-{[(3-FLUOROPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ETHOXYPHENYL)-4-{[(3-FLUOROPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the ethoxyphenyl and fluorophenylmethylsulfanyl groups through various substitution reactions. Common reagents used in these reactions include ethyl iodide, fluorobenzyl chloride, and thiols.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-ETHOXYPHENYL)-4-{[(3-FLUOROPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-METHOXYPHENYL)-4-{[(3-CHLOROPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE
  • 2-(4-HYDROXYPHENYL)-4-{[(3-BROMOPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE

Uniqueness

2-(4-ETHOXYPHENYL)-4-{[(3-FLUOROPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE is unique due to the presence of the ethoxy and fluorophenylmethylsulfanyl groups, which may impart distinct chemical and biological properties compared to its analogs. These differences could affect its reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C21H18FN3OS

Molecular Weight

379.5 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-4-[(3-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C21H18FN3OS/c1-2-26-18-8-6-16(7-9-18)19-13-20-21(23-10-11-25(20)24-19)27-14-15-4-3-5-17(22)12-15/h3-13H,2,14H2,1H3

InChI Key

ZUUSZGZODABULZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)F

Origin of Product

United States

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